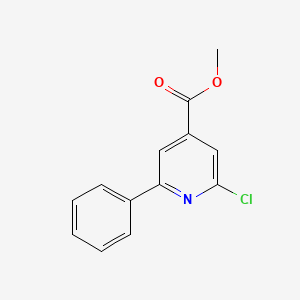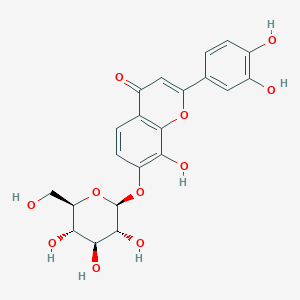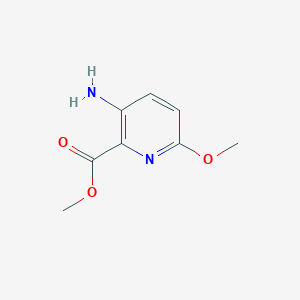
Methyl 3-amino-6-methoxypicolinate
Descripción general
Descripción
Methyl 3-amino-6-methoxypicolinate is not directly mentioned in the provided papers. However, the papers discuss compounds with structural similarities or functionalities that may be related to the compound . For instance, the synthesis of indenopyrazoles with methoxy groups and their biological activities are discussed, as well as the properties of a novel fluorophore with a methoxyquinolone structure, and the synthesis of heterocycles from β-amino acids with methoxycarbonyl groups . These studies provide insights into the chemical behavior and potential applications of compounds with methoxy and amino functionalities on aromatic systems.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from different precursors such as indanones, phenyl isothiocyanates, and β-amino acids. For example, the indenopyrazoles were synthesized in two steps, involving the reaction of indanones with phenyl isothiocyanates . Similarly, the synthesis of tetrahydroisoquinolines from β-amino acid derivatives was achieved by heating with formaldehyde and formic acid, followed by reduction with lithium aluminum hydride for certain derivatives . These methods suggest that the synthesis of this compound could potentially involve similar strategies, such as condensation reactions and selective functional group transformations.
Molecular Structure Analysis
The molecular structure of compounds with methoxy and amino groups on aromatic systems can significantly influence their conformation and chemical properties. For instance, the NMR studies of tetrahydroisoquinolines revealed that the substituents at certain positions prefer specific conformations, which can affect the molecule's reactivity and interactions . Although the exact molecular structure of this compound is not discussed, it can be inferred that the presence of methoxy and amino groups would play a crucial role in its conformation and electronic distribution.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are greatly influenced by their functional groups and molecular structure. The novel fluorophore 6-MOQ exhibits strong fluorescence and high stability in a wide pH range, which is attributed to its methoxyquinolone structure . Similarly, the methoxy and amino groups in this compound would likely contribute to its solubility, stability, and optical properties, making it potentially useful in various applications, including as a fluorescent probe or in medicinal chemistry.
Aplicaciones Científicas De Investigación
Tubulin Polymerization Inhibition
Methyl 3-amino-6-methoxypicolinate derivatives have shown promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization. This effect is crucial for cancer treatment as it can arrest cell division (Minegishi et al., 2015).
Substituent Effects in Pyridines
Research has compared the rates of alkaline hydrolysis of methyl methoxypyridinecarboxylates, including methyl 6-methoxypicolinate. This study helps in understanding the electronic interactions in such compounds, which is significant for designing more effective molecules (Campbell et al., 1970).
Antibacterial Activity
This compound structures have been explored for their capacity to inhibit bacterial DNA polymerase and show potent antibacterial activity, especially against Gram-positive bacteria (Zhi et al., 2005).
Ammonolysis and Derivative Formation
The ammonolysis of related compounds, like 3-hydroxy-6-methylpicolinic acid, results in products such as 3-amino-6-methylpicolinic acid. These processes are crucial for understanding and developing new chemical reactions and compounds (Moore et al., 1979).
Antileishmanial Activity
Certain derivatives of this compound exhibit significant antileishmanial activity. This research is pivotal for developing new treatments for leishmaniasis, a tropical disease caused by parasites (Berman & Lee, 1983).
Primaquine Metabolism
Studies on the metabolism of primaquine, a 6-methoxy-8-aminoquinoline derivative used in malaria treatment, provide insights into the biotransformation and potential therapeutic applications of this compound-related compounds (Clark et al., 1981).
Chemical Sensor Development
This compound derivatives have been used in developing chemical sensors. These sensors are significant for detecting specific ions or molecules, which has various applications in analytical chemistry (Dhara et al., 2014).
Structural Studies and Chemical Synthesis
Research into the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate has provided valuable insights into the synthesis of complex chemical structures (Ukrainets et al., 2014).
Antimalarial Activity
The exploration of this compound derivatives in antimalarial research has helped in identifying potential new treatments for malaria, a major global health issue (Kinnamon et al., 1978).
Tubulin Inhibition in Cancer Therapy
Further studies into the inhibition of tubulin polymerization by methoxy-substituted 3-formyl-2-phenylindoles, which are structurally related to this compound, provide insights into potential cancer treatments (Gastpar et al., 1998).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-amino-6-methoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-6-4-3-5(9)7(10-6)8(11)13-2/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCKBZSCEZQVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705407 | |
| Record name | Methyl 3-amino-6-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938439-54-4 | |
| Record name | Methyl 3-amino-6-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




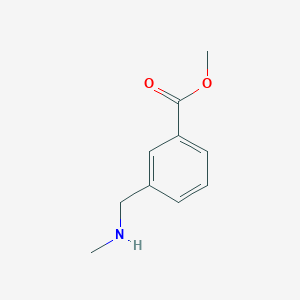
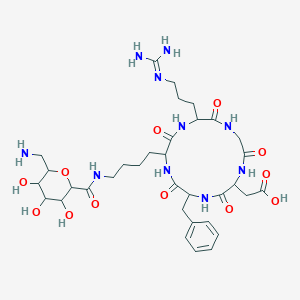


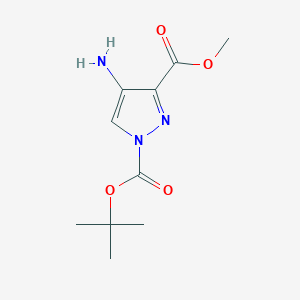


![(2R,3aR,10Z,11aS,12aR,14aR)-2,3,3a,4,5,6,7,8,9,11a,12,13,14,14a-Tetradecahydro-2-[[7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-4-quinolinyl]oxy]-5-methyl-4,14-dioxocyclopenta[c]cyclopropa[g][1,6]diazacyclotetradecine-12a(1H)-carboxylic acid](/img/structure/B3030583.png)



